N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked via a sulfonamide group to a methanesulfonyl-substituted tetrahydroquinoline moiety. This compound is structurally designed to optimize physicochemical properties such as solubility, lipophilicity, and target-binding affinity.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)22-12-4-7-16-8-10-18(14-20(16)22)21-28(25,26)19-11-9-15-5-2-3-6-17(15)13-19/h8-11,13-14,21H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZGESBWXBCWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline and tetrahydronaphthalene intermediates. These intermediates are then coupled through sulfonamide formation. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues
Three key analogs are discussed here:
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Compound G514-0034, ): Key Difference: Substitution of methanesulfonyl with benzenesulfonyl. Impact: The benzene ring increases molecular weight (482.62 vs. inferred ~420 for the target) and lipophilicity (logP = 5.08 vs. inferred ~3–4 for the target) .
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Key Differences:
- Core Structure: Tetrahydroisoquinoline instead of tetrahydroquinoline.
- Substituents: Trifluoroacetyl and fluorophenyl groups.
- Key Differences : Naphthalene-derived carboxylic acids with octahydronaphthalene cores.
- Impact : Carboxylic acid groups increase polarity (lower logP) compared to sulfonamides, altering solubility and membrane permeability.
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- The target compound’s methanesulfonyl group likely reduces steric hindrance and improves metabolic stability compared to benzenesulfonyl in G514-0034.
- The trifluoroacetyl group in ’s compound increases logP but may enhance target affinity due to strong electron-withdrawing effects .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a unique combination of a tetrahydroquinoline moiety and a tetrahydronaphthalene sulfonamide , which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 358.43 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity with biological targets.
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in protein synthesis. One notable target is methionyl-tRNA synthetase , an essential enzyme for protein synthesis across different organisms. Inhibition of this enzyme can disrupt protein synthesis, making it a potential strategy for developing new antibiotics or treatments for diseases linked to dysregulation in protein synthesis pathways.
Binding Affinity Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound exhibits significant binding affinity towards methionyl-tRNA synthetase. Molecular docking simulations further elucidate the binding modes and affinities for target proteins.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Inhibition of Methionyl-tRNA Synthetase | SPR and ITC | Significant binding affinity observed |
| Study 2 | Antimicrobial Activity | In vitro assays | Effective against various bacterial strains |
| Study 3 | Antitumor Potential | Cell line assays | Induced apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against several pathogenic bacteria. The mechanism appears to involve inhibition of protein synthesis pathways.
- Antitumor Potential : Research focusing on cancer cell lines has shown that this compound can induce apoptosis through mechanisms involving caspase activation. For instance, studies on ovarian carcinoma cells (A2780) indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models.
- Enzyme Inhibition : The compound has also been identified as a potent inhibitor of various enzymes related to metabolic pathways. Its structural components allow it to effectively bind to active sites of these enzymes, thereby inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
